3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-
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Overview
Description
3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- is a chiral compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a pyrrolidinol moiety and a benzofuranyl group, making it a valuable building block in pharmaceutical and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- typically involves the hydroxylation of 1-benzoylpyrrolidine using microbial or enzymatic methods. For instance, Aspergillus sp. has been used to hydroxylate 1-benzoylpyrrolidine, yielding (S)-1-benzoyl-3-pyrrolidinol . This process can be further refined through stereoselective esterification using commercial lipases .
Industrial Production Methods
Industrial production of this compound may involve similar microbial or enzymatic processes, scaled up to meet production demands. The use of biotransformation and stereoselective enzymatic esterification ensures high enantiomeric purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- has several scientific research applications:
Chemistry: It serves as a chiral building block for synthesizing complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyrrolidine: A simpler analog with similar hydroxyl and pyrrolidine functionalities.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- stands out due to its unique combination of a pyrrolidinol moiety and a benzofuranyl group, offering distinct chemical and biological properties .
Properties
Molecular Formula |
C21H25NO4S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H25NO4S/c1-16-2-5-20(6-3-16)27(23,24)26-19-9-12-22(15-19)11-8-17-4-7-21-18(14-17)10-13-25-21/h2-7,14,19H,8-13,15H2,1H3/t19-/m0/s1 |
InChI Key |
JGQVACUJEGBIDP-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCN(C2)CCC3=CC4=C(C=C3)OCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CCC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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